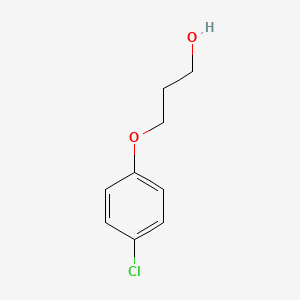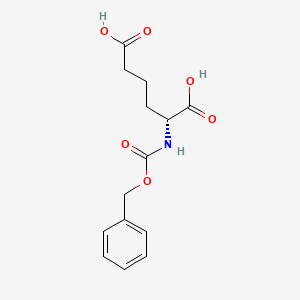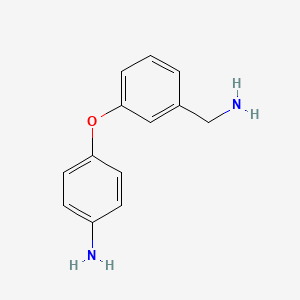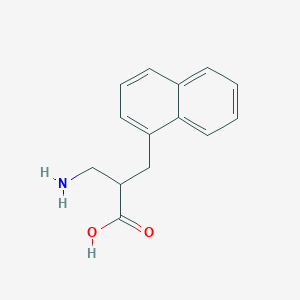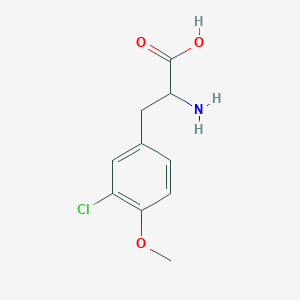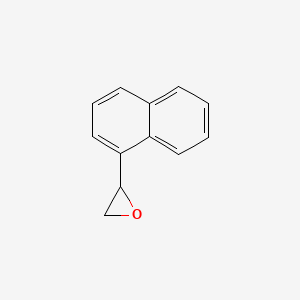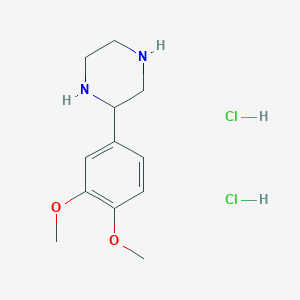![molecular formula C12H16Cl3NO B8271332 4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride CAS No. 553631-65-5](/img/structure/B8271332.png)
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 3,4-dichlorophenol with formaldehyde to form 3,4-dichlorophenoxymethanol. This intermediate is then reacted with piperidine under acidic conditions to yield 4-[(3,4-Dichlorophenoxy)methyl]piperidine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Analyse Des Réactions Chimiques
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the phenoxy group. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving receptor-ligand interactions and enzyme inhibition.
Medicine: Research into potential therapeutic applications, including its effects on neurological pathways, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. Detailed studies are required to fully elucidate the exact molecular mechanisms .
Comparaison Avec Des Composés Similaires
4-[(3,4-Dichlorophenoxy)methyl]-piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-[(2,4-Dichlorophenoxy)methyl]piperidine
- 4-[(3,5-Dichlorophenoxy)methyl]piperidine
- 4-[(3,4-Difluorophenoxy)methyl]piperidine
These compounds share structural similarities but differ in their chemical and biological properties. The unique substitution pattern on the phenoxy group of this compound contributes to its distinct reactivity and applications .
Propriétés
Numéro CAS |
553631-65-5 |
|---|---|
Formule moléculaire |
C12H16Cl3NO |
Poids moléculaire |
296.6 g/mol |
Nom IUPAC |
4-[(3,4-dichlorophenoxy)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H |
Clé InChI |
YRWFJMYODNXXAC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1COC2=CC(=C(C=C2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


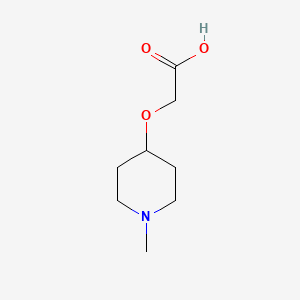
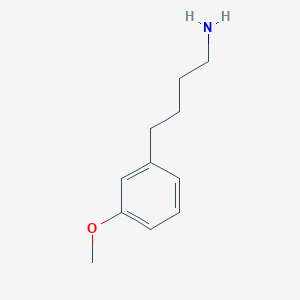
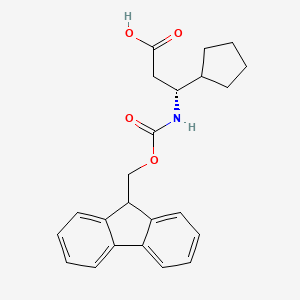
![Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B8271269.png)
